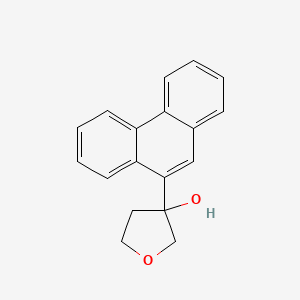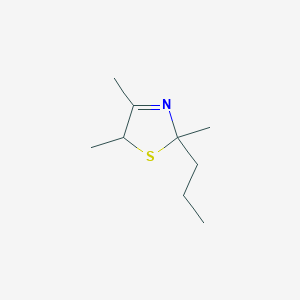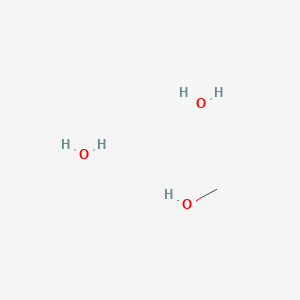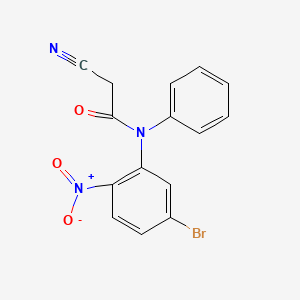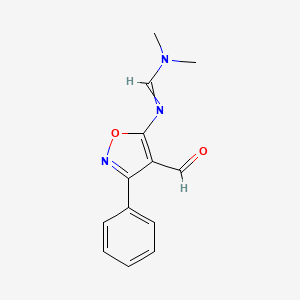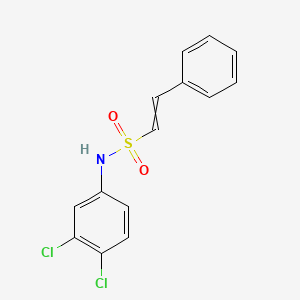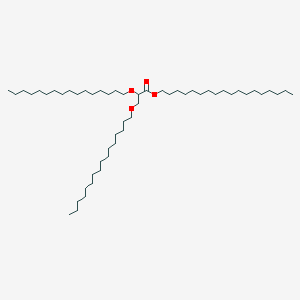
3,7-Dimethylnon-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethylnon-4-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a double bond between carbon atoms. This compound has a molecular formula of C11H22 and is known for its unique structural properties, which include two methyl groups attached to the nonane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylnon-4-ene can be achieved through a multi-step reaction pathway. One common method involves the Grignard addition of 2-bromopentane to hexan-2-one to produce the tertiary alcohol 4,5-dimethylnonan-4-ol. This tertiary alcohol then undergoes a dehydration reaction under phosphorus oxychloride in pyridine to yield isomers of the alkene 4,5-dimethylnon-4-ene .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylnon-4-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or alcohols.
Reduction: The addition of hydrogen to the double bond results in the formation of alkanes.
Substitution: Halogenation reactions where halogens replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 3,7-Dimethylnonane.
Substitution: Formation of halogenated derivatives such as 3,7-Dimethyl-4-chlorononane.
Scientific Research Applications
3,7-Dimethylnon-4-ene has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7-Dimethylnon-4-ene involves its interaction with molecular targets such as enzymes and receptors. The double bond in the compound allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyloct-4-ene
- 3,7-Dimethyldec-4-ene
- 3,7-Dimethylundec-4-ene
Uniqueness
3,7-Dimethylnon-4-ene is unique due to its specific structural configuration, which includes two methyl groups attached to the nonane chain. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
64780-95-6 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
3,7-dimethylnon-4-ene |
InChI |
InChI=1S/C11H22/c1-5-10(3)8-7-9-11(4)6-2/h7-8,10-11H,5-6,9H2,1-4H3 |
InChI Key |
XTXLNCOEDDFSBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC=CC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)
